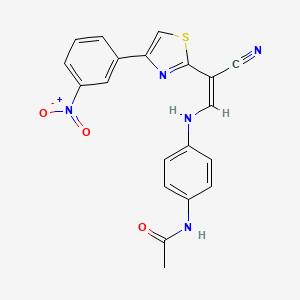

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3S/c1-13(26)23-17-7-5-16(6-8-17)22-11-15(10-21)20-24-19(12-29-20)14-3-2-4-18(9-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFOMRVNEXFZIB-PTNGSMBKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.

Coupling with the Nitrophenyl Group: The nitrophenyl group is coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction.

Vinylation: The vinyl group is introduced through a Heck reaction.

Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitrophenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the thiazole ring can produce sulfoxides or sulfones.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide. Research indicates that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promising results against human glioblastoma and melanoma cells, with some compounds demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Properties

Thiazole-based compounds have been investigated for their ability to inhibit inflammatory processes. The presence of the thiazole ring is crucial for modulating immune responses, including the inhibition of T cell and B cell proliferation. This suggests that this compound could serve as a lead compound in developing new anti-inflammatory drugs .

Case Study 1: Anticancer Efficacy

In a recent study, several thiazole derivatives were synthesized and tested for their anticancer activity against various cell lines, including A549 (lung adenocarcinoma), MCF7 (breast cancer), and U251 (glioblastoma). Among these, a compound structurally related to this compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 cells, indicating substantial selectivity and efficacy .

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory properties of thiazole derivatives by evaluating their effects on cytokine production in activated immune cells. The results showed that certain derivatives could significantly reduce levels of pro-inflammatory cytokines, suggesting potential therapeutic benefits for conditions like rheumatoid arthritis or other inflammatory diseases .

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique features are best contextualized by comparing it to analogs with shared functional groups or scaffolds. Below is a detailed analysis:

Structural Analog: (Z)-3-(4-Nitrophenyl)-N-Propyl-2-[(E)-3-(Thien-2-yl)Acrylamido]Acrylamide (Compound 5112)

- Key Differences: Thienyl vs. Nitro Group Position: The nitro group in 5112 is para-substituted on a phenyl ring, whereas the target compound features a meta-nitro substitution on the thiazole-attached phenyl group. This positional variance may influence steric hindrance and electronic effects. Acetamide vs.

Synthesis : Both compounds utilize amine-acrylamide condensations, but 5112 employs n-propylamine, while the target compound likely requires a more specialized amine precursor for its acetamide tail .

Hypothetical Activity : The thiazole ring in the target compound may enhance binding to metal-containing enzymes (e.g., kinases) compared to 5112’s thienyl group, which is less electronegative.

Structural Analog: (S)-N-(4-Methylthiazol-2-yl)-2-((1-Phenylethyl)Amino)Acetamide

- Amino Side Chain: The phenylethylamino group introduces a bulky hydrophobic moiety, contrasting with the target compound’s cyano-vinylamino linker, which prioritizes rigidity and electronic effects.

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound characterized by its thiazole ring, cyano group, and nitrophenyl moiety. This structure indicates potential applications in medicinal chemistry, particularly due to its diverse biological activities. The presence of multiple functional groups suggests that this compound may interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, with a molecular weight of 542.6 g/mol. The structural features include:

- Thiazole Ring : Known for its role in various pharmaceuticals.

- Cyano Group : Enhances reactivity and potential biological interactions.

- Nitrophenyl Moiety : Can improve the compound's biological profile through increased reactivity.

1. Antimicrobial Activity

Research on thiazole derivatives indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, derivatives of 2-amino-1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Escherichia coli . The potential for this compound to exhibit similar effects warrants further investigation.

2. Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, certain thiazole compounds have demonstrated cytotoxic effects against cancer cell lines, with IC values indicating potent activity . The unique combination of functional groups in this compound may enhance its efficacy against tumor cells.

The mechanism of action for compounds like this compound likely involves interactions with specific molecular targets. The thiazole ring can modulate enzyme activity, while the cyano group may form hydrogen bonds with active site residues, increasing binding affinity . Additionally, the nitrophenyl group could engage in π–π stacking interactions, stabilizing the compound-enzyme complex.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Compounds with similar structural features have shown varying degrees of activity based on substitutions at specific positions on the thiazole or phenyl rings . The presence of electron-donating or withdrawing groups can significantly influence the compound's efficacy.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Nitrothiazole | Thiazole ring with nitro group | Antimicrobial |

| 2-Cyanoacrylate | Cyano group with vinyl functionality | Adhesive properties |

| Thiazolidinedione | Thiazole ring with carbonyls | Antidiabetic effects |

Q & A

Basic: What are the established synthetic routes for (Z)-N-(4-((2-cyano-2-(4-(3-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide?

The compound can be synthesized via multi-step condensation and cyclization reactions. A representative approach involves:

- Step 1 : Synthesis of the thiazole core by reacting 3-nitrophenyl-substituted thiourea with α-haloketones under acidic conditions .

- Step 2 : Introduction of the cyano-vinyl group via Knoevenagel condensation between a thiazol-2-yl aldehyde and cyanoacetamide derivatives. The stereoselectivity (Z/E) is controlled by solvent polarity and base catalysis (e.g., piperidine in ethanol) .

- Step 3 : Final acetylation of the aniline intermediate using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) .

Key intermediates should be characterized by TLC, NMR, and mass spectrometry to ensure purity and regioselectivity .

Basic: How is the molecular structure of this compound validated experimentally?

Structural validation requires a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR confirm the presence of the thiazole ring (δ 7.5–8.5 ppm for aromatic protons), cyano group (δ ~110–120 ppm in C), and acetamide moiety (δ 2.1 ppm for CH) .

- Mass Spectrometry : High-resolution MS (e.g., FAB-MS) confirms the molecular ion peak (e.g., [M+1] at m/z 416.15 for analogous compounds) .

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the nitro group and acetamide oxygen) .

Advanced: How can reaction conditions be optimized to improve the yield of the Knoevenagel condensation step?

Optimization strategies include:

- Catalyst Screening : Use of organocatalysts (e.g., L-proline) or Lewis acids (e.g., ZnCl) to enhance reaction rates and stereoselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to stabilized transition states .

- Temperature Control : Moderate heating (60–80°C) minimizes side reactions like retro-aldol decomposition .

Yield improvements (e.g., from 60% to >85%) are quantified via HPLC or GC-MS analysis .

Advanced: What methodologies are used to evaluate the biological activity of this compound?

- Anticancer Activity :

- Antimicrobial Activity :

Advanced: How do structural modifications (e.g., nitro group position) influence bioactivity?

- SAR Studies :

- Nitro Group : The 3-nitrophenyl substituent enhances electron-withdrawing effects, increasing thiazole ring reactivity and binding to biological targets (e.g., kinase inhibition) .

- Cyano-Vinyl Group : Conjugation with the thiazole ring improves π-π stacking interactions in DNA intercalation assays .

- Computational Modeling : DFT calculations (e.g., frontier molecular orbitals) predict charge distribution and binding affinity .

Advanced: How are contradictions in spectral data (e.g., NMR shifts) resolved during characterization?

- Dynamic Effects : Solvent-induced shifts (e.g., DMSO vs. CDCl) are accounted for by referencing internal standards (e.g., TMS) .

- Tautomerism : Thiazole ring protons may exhibit variable splitting patterns; 2D NMR (COSY, HSQC) clarifies connectivity .

- Crystallographic Validation : Overlaying experimental and computed (DFT) structures resolves ambiguities in stereochemistry .

Advanced: What intermolecular interactions stabilize the crystal lattice of this compound?

- Hydrogen Bonding : Between the acetamide NH and nitro group oxygen (e.g., N–H⋯O distance ~2.8 Å) .

- π-Stacking : Thiazole and nitrophenyl rings form offset stacks (3.5–4.0 Å spacing) .

- Van der Waals Interactions : Methyl groups contribute to hydrophobic packing .

Advanced: How do alternative synthetic routes (e.g., microwave-assisted synthesis) compare in efficiency?

- Microwave Synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and improves yield (by 10–15%) via uniform heating .

- Green Chemistry : Solvent-free conditions or ionic liquids reduce waste but may require higher catalyst loading .

Advanced: What mechanistic insights exist for the condensation steps in the synthesis?

- Knoevenagel Mechanism : Base-catalyzed deprotonation of the active methylene group forms an enolate, which attacks the aldehyde carbonyl, followed by dehydration .

- Stereochemical Control : Z-isomer dominance is attributed to steric hindrance between the thiazole and nitrophenyl groups .

Basic: What purification techniques are recommended for isolating the final product?

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) removes unreacted starting materials .

- Recrystallization : Ethanol or methanol yields high-purity crystals (confirmed by melting point analysis) .

- HPLC : Semi-preparative C18 columns resolve stereoisomers with >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.